![molecular formula C7H6BrN3 B11892088 6-Bromopyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B11892088.png)
6-Bromopyrrolo[1,2-a]pyrazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromopyrrolo[1,2-a]pyrazin-1-amine is an organic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . It is a heterocyclic compound containing a bromine atom attached to a pyrrolo[1,2-a]pyrazine ring system. This compound is primarily used in scientific research and is not intended for human or animal use .
Vorbereitungsmethoden
The synthesis of 6-Bromopyrrolo[1,2-a]pyrazin-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyrrolo[1,2-a]pyrazine derivatives.
Bromination: The pyrrolo[1,2-a]pyrazine derivative is subjected to bromination using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.
Analyse Chemischer Reaktionen
6-Bromopyrrolo[1,2-a]pyrazin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromopyrrolo[1,2-a]pyrazin-1-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Biology: It serves as a probe in chemical biology research to study the interactions of small molecules with biological macromolecules.
Wirkmechanismus
The mechanism of action of 6-Bromopyrrolo[1,2-a]pyrazin-1-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use in research. Generally, it can interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
6-Bromopyrrolo[1,2-a]pyrazin-1-amine can be compared with other similar compounds, such as:
6-Bromopyrrolo[1,2-a]pyrazin-1-ol: This compound has a hydroxyl group instead of an amine group at the 1-position.
6-Chloropyrrolo[1,2-a]pyrazin-1-amine: This compound has a chlorine atom instead of a bromine atom at the 6-position.
6-Fluoropyrrolo[1,2-a]pyrazin-1-amine: This compound has a fluorine atom instead of a bromine atom at the 6-position
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C7H6BrN3 |
---|---|
Molekulargewicht |
212.05 g/mol |
IUPAC-Name |
6-bromopyrrolo[1,2-a]pyrazin-1-amine |
InChI |
InChI=1S/C7H6BrN3/c8-6-2-1-5-7(9)10-3-4-11(5)6/h1-4H,(H2,9,10) |
InChI-Schlüssel |
XGNPLBQHLMLDOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CC=C2Br)C(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.